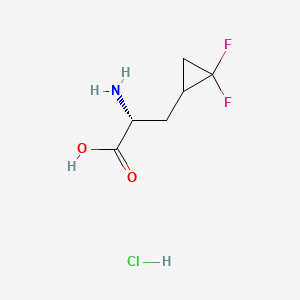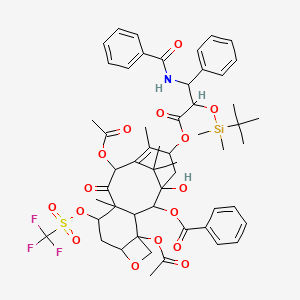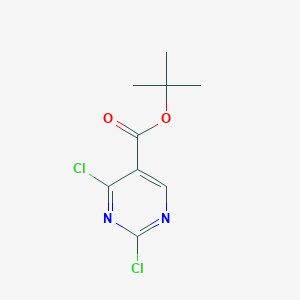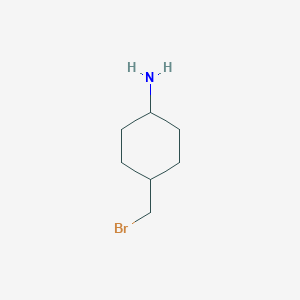![molecular formula C12H26O4Si B12287383 Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)
Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-3-hydroxybutanoate d'éthyle est un composé organique complexe qui a suscité un intérêt considérable dans divers domaines scientifiques. Ce composé se caractérise par ses caractéristiques structurales uniques, notamment un groupe éther silylé et un groupe ester d'acide hydroxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3R)-4-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-3-hydroxybutanoate d'éthyle implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une voie de synthèse courante comprend la protection du groupe hydroxyle à l'aide de chlorure de tert-butyldiméthylsilyle (TBDMS-Cl) en présence d'une base telle que l'imidazole. Ceci est suivi de l'estérification de l'acide hydroxy silylé résultant avec de l'éthanol en conditions acides pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et la capacité de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(3R)-4-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-3-hydroxybutanoate d'éthyle subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé en un groupe carbonyle à l'aide d'agents oxydants comme le PCC (chlorochromate de pyridinium).
Réduction: Le groupe ester peut être réduit en un alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Le groupe éther silylé peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels à l'aide de réactifs tels que le fluorure de tétrabutylammonium (TBAF).
Réactifs et conditions courants
Oxydation: PCC dans le dichlorométhane (DCM) à température ambiante.
Réduction: LiAlH4 dans l'éther anhydre à basse température.
Substitution: TBAF dans le tétrahydrofurane (THF) à température ambiante.
Principaux produits
Oxydation: Formation de la cétone ou de l'aldéhyde correspondante.
Réduction: Formation de l'alcool correspondant.
Substitution: Formation de l'acide hydroxy déprotégé ou d'autres dérivés substitués.
Applications de la recherche scientifique
(3R)-4-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-3-hydroxybutanoate d'éthyle a des applications diverses dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Étudié pour son rôle potentiel dans les voies biochimiques et comme sonde pour étudier les mécanismes enzymatiques.
Médecine: Exploré pour ses applications thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (3R)-4-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-3-hydroxybutanoate d'éthyle implique son interaction avec diverses cibles moléculaires. Le groupe éther silylé peut être clivé dans des conditions spécifiques, libérant l'acide hydroxy actif, qui peut ensuite participer à des réactions biochimiques. Le groupe ester peut également subir une hydrolyse, libérant l'acide et l'alcool correspondants, qui peuvent interagir davantage avec les cibles biologiques.
Applications De Recherche Scientifique
(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester involves its interaction with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the active hydroxy acid, which can then participate in biochemical reactions. The ester moiety can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
Diester diisononylique de l'acide 1,2-cyclohexanedicarboxylique: Utilisé comme plastifiant dans diverses applications.
Caféine: Un alcaloïde de structure purine, connu pour ses propriétés stimulantes.
Unicité
(3R)-4-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-3-hydroxybutanoate d'éthyle est unique en raison de sa combinaison d'un éther silylé et d'un ester d'acide hydroxy, ce qui confère une réactivité distincte et un potentiel d'applications diverses. Contrairement aux esters ou aux éthers silylés plus simples, ce composé offre une plateforme multifonctionnelle pour les modifications synthétiques et les applications dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C12H26O4Si |
|---|---|
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate |
InChI |
InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3 |
Clé InChI |
NUWWQAFGGXZMNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)


![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)


![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
